2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride
Overview
Description
CGP-74514A hydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation. This compound is primarily used in scientific research to study cell cycle processes and to dissect the molecular mechanisms governing cell division .
Preparation Methods
The synthesis of CGP-74514A hydrochloride involves several steps, including the formation of the core purine structure and subsequent functionalization. The synthetic route typically starts with the preparation of 2-N-(2-aminocyclohexyl)-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine. This compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
CGP-74514A hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
CGP-74514A hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of CDK1 inhibitors.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in cancer treatment, particularly in targeting CDK1 to inhibit tumor growth.
Industry: Applied in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
CGP-74514A hydrochloride exerts its effects by selectively inhibiting CDK1, a key enzyme involved in cell cycle progression. By binding to the active site of CDK1, the compound prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G2/M phase. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The molecular targets and pathways involved include the cyclin B/CDK1 complex and downstream signaling pathways that regulate cell division and survival .
Comparison with Similar Compounds
CGP-74514A hydrochloride is unique in its high selectivity and potency as a CDK1 inhibitor. Similar compounds include:
Roscovitine: Another CDK inhibitor with broader specificity, affecting multiple CDKs.
Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Compared to these compounds, CGP-74514A hydrochloride stands out for its specificity towards CDK1, making it a valuable tool for studying CDK1-specific pathways and mechanisms .
Properties
IUPAC Name |
2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN7.ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);1H/t14-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXPZPXAWTYJM-LDXVYITESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018880, DTXSID701017243 | |
Record name | 2-N-[(1R,2S)-2-Aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481724-82-7 | |
Record name | N(2)-(2-Aminocyclohexyl)-N(6)-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481724827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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